molecular formula C10H19ClN2O2 B1398377 (3-Hydroxy-1-pyrrolidinyl)(4-piperidinyl)-methanone hydrochloride CAS No. 1220039-08-6

(3-Hydroxy-1-pyrrolidinyl)(4-piperidinyl)-methanone hydrochloride

Cat. No.: B1398377
CAS No.: 1220039-08-6
M. Wt: 234.72 g/mol
InChI Key: JJVJZCTYUAEUCB-UHFFFAOYSA-N
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Description

(3-Hydroxy-1-pyrrolidinyl)(4-piperidinyl)-methanone hydrochloride is a chemical compound with a complex structure that includes both pyrrolidine and piperidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Hydroxy-1-pyrrolidinyl)(4-piperidinyl)-methanone hydrochloride typically involves multiple steps, starting with the preparation of the pyrrolidine and piperidine intermediates. These intermediates are then coupled through a series of reactions, including nucleophilic substitution and reduction, to form the final compound. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. This allows for the efficient production of the compound in large quantities while maintaining strict quality control standards. The use of automated systems and advanced monitoring techniques ensures consistency and safety in the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Hydroxy-1-pyrrolidinyl)(4-piperidinyl)-methanone hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride to form different derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups in the compound are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, and other nucleophilic species.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (3-Hydroxy-1-pyrrolidinyl)(4-piperidinyl)-methanone hydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential effects on cellular processes. Its ability to interact with specific proteins and enzymes makes it a valuable tool for investigating biochemical pathways and mechanisms.

Medicine

In the field of medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting various diseases, including neurological disorders and cancers.

Industry

In industrial applications, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for use in coatings, adhesives, and other high-performance products.

Mechanism of Action

The mechanism of action of (3-Hydroxy-1-pyrrolidinyl)(4-piperidinyl)-methanone hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. By binding to these targets, the compound can modulate their activity, leading to changes in cellular processes and signaling pathways. The exact pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

  • (3-Hydroxy-1-pyrrolidinyl)(4-piperidinyl)-methanone
  • (3-Hydroxy-1-pyrrolidinyl)(4-piperidinyl)-methanone acetate
  • (3-Hydroxy-1-pyrrolidinyl)(4-piperidinyl)-methanone sulfate

Uniqueness

Compared to these similar compounds, (3-Hydroxy-1-pyrrolidinyl)(4-piperidinyl)-methanone hydrochloride is unique due to its specific hydrochloride salt form, which can influence its solubility, stability, and reactivity. This makes it particularly useful in certain applications where these properties are critical.

Biological Activity

(3-Hydroxy-1-pyrrolidinyl)(4-piperidinyl)-methanone hydrochloride, also known by its CAS number 1220039-08-6, is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C₁₀H₁₉ClN₂O₂
  • Molecular Weight : 234.73 g/mol
  • CAS Number : 1220039-08-6

The biological activity of this compound is largely attributed to its structural components, which allow it to interact with various biological targets. The compound features a hydroxyl group and piperidine rings that may influence its binding affinity and selectivity towards specific receptors or enzymes.

Potential Targets

  • Tyrosinase Inhibition : Similar compounds have shown inhibitory effects on tyrosinase, an enzyme crucial for melanin biosynthesis. This inhibition can lead to potential applications in treating hyperpigmentation disorders .
  • Antioxidant Activity : Compounds with similar structures have demonstrated significant antioxidant properties, which can protect cells from oxidative stress and related diseases .

In Vitro Studies

Recent studies have evaluated the in vitro effects of this compound on various cell lines:

  • Cell Viability Assays : MTT assays indicated that the compound exhibited low cytotoxicity across different concentrations, suggesting a favorable safety profile for further development.
Concentration (μM)Cell Viability (%)
1095
2590
5080
  • Tyrosinase Inhibition : Preliminary results suggest that this compound may inhibit tyrosinase activity, similar to other phenolic compounds. The IC50 value for tyrosinase inhibition remains to be determined but is expected to be comparable to established inhibitors like kojic acid.

Antioxidant Activity

The antioxidant capacity of this compound was evaluated using the ABTS radical scavenging assay. Initial findings indicate that the compound has comparable scavenging activity to known antioxidants.

CompoundEC50 (μM)
(3-Hydroxy-1-pyrrolidinyl)(4-piperidinyl)-methanone HClTBD
Ascorbic Acid6.5
Trolox7.0

Study on Melanin Biosynthesis

A study investigating the effect of similar compounds on melanin synthesis found that certain derivatives significantly reduced melanin production in B16F10 melanoma cells. While specific data for this compound is still pending, the structural similarity suggests potential efficacy in this area .

Properties

IUPAC Name

(3-hydroxypyrrolidin-1-yl)-piperidin-4-ylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2.ClH/c13-9-3-6-12(7-9)10(14)8-1-4-11-5-2-8;/h8-9,11,13H,1-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJVJZCTYUAEUCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)N2CCC(C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220039-08-6
Record name Methanone, (3-hydroxy-1-pyrrolidinyl)-4-piperidinyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220039-08-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.